- Tandem Claisen Rearrangement/6-endo Cyclization Approach to Allylated and Prenylated Chromones, European Journal of Organic Chemistry, 2015, 2015(34), 7602-7611
Cas no 937-31-5 (4-Nitrophenylacetylene)
4-Nitrophenylacetylene structure
Product Name:4-Nitrophenylacetylene
كاس عدد:937-31-5
وسط:C8H5NO2
ميغاواط:147.130801916122
MDL:MFCD00024794
CID:811376
PubChem ID:354335722
Update Time:2024-10-26
4-Nitrophenylacetylene الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-ETHYNYL-4-NITROBENZENE
- 4-Nitrophenylacetyle
- 4-Nitrophenylacetylene
- Benzene,1-ethynyl-4-nitro-
- Benzene, 1-ethynyl-4-nitro-
- 1-Ethynyl-4-nitro-benzene
- p-nitrophenylacetylene
- GAZZTEJDUGESGQ-UHFFFAOYSA-N
- (4-Nitrophenyl)ethyne
- (p-Nitrophenyl)acetylene
- 4-Ethynyl-1-nitrobenzene
- 1-Nitro-4-ethynylbenzene
- 4-Nitroethynylbenzene
- 4-Ethynylnitrobenzene
- (4-Nitrophenyl)acetylene
- NSC71089
- p-Nitrophenylacetylen
- p-nitrophenylacetylide
- p-nitro phenylacetylene
- 4-Ethynyl-nitrobenzene
- 4-nitro-1-ethynylbenzene
- NCIOpen2_000568
- SCH
- 1-Ethynyl-4-nitrobenzene (ACI)
- NSC 71089
- p-Ethynylnitrobenzene
- p-Nitroethynylbenzene
- GS-3403
- MFCD00024794
- AKOS004903729
- SCHEMBL298355
- Z431535574
- DTXSID90239544
- NSC-71089
- AB01446
- 937-31-5
- 25569-47-5
- CS-W004674
- BCP14406
- J-515883
- DTXCID40162035
- EN300-42756
- SY018215
- E1223
- DB-019179
- 1-Ethynyl-4-nitrobenzene, 97%
-
- MDL: MFCD00024794
- نواة داخلي: 1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H
- مفتاح Inchi: GAZZTEJDUGESGQ-UHFFFAOYSA-N
- ابتسامات: [O-][N+](C1C=CC(C#C)=CC=1)=O
حساب السمة
- نوعية دقيقة: 147.03200
- النظائر كتلة واحدة: 147.032
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 11
- تدوير ملزمة العد: 1
- تعقيدات: 190
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- تهمة السطحية: 0
- tautomeric العد: none
- إكسلوغ 3: 2.3
- طوبولوجي سطح القطب: 45.8
الخصائص التجريبية
- اللون / الشكل: 未确定
- كثيف: 1.22
- نقطة انصهار: 149.0 to 153.0 deg-C
- نقطة الغليان: 246.6℃ at 760 mmHg
- نقطة الوميض: 112.5°C
- انكسار: 1.579
- بسا: 45.82000
- لوغب: 2.09930
- لامدا ماكس: 286(CH2Cl2)(lit.)
- الذوبان: 未确定
4-Nitrophenylacetylene أمن المعلومات
-
رمزي:
- حث:警告
- وصف الخطر: H315-H319
- تحذير: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- رقم نقل البضائع الخطرة:NONH for all modes of transport
- WGK ألمانيا:3
- تعليمات السلامة: 24/25
4-Nitrophenylacetylene بيانات الجمارك
- رمز النظام المنسق:2904209090
- بيانات الجمارك:
中国海关编码:
2904209090概述:
2904209090 其他仅含硝基或亚硝基的衍生物。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:5.5%。普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2904209090 derivatives containing only nitro or only nitroso groups。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:5.5%。General tariff:30.0%
4-Nitrophenylacetylene الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019089825-10g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 97% | 10g |
$154.00 | 2023-08-31 | |
| Alichem | A019089825-25g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 97% | 25g |
$306.00 | 2023-08-31 | |
| Alichem | A019089825-100g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 97% | 100g |
$802.20 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E305003-25g |
1-ETHYNYL-4-NITROBENZENE |
937-31-5 | 97% | 25g |
¥1,567.00 | 2021-05-25 | |
| Chemenu | CM255885-10g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 95+% | 10g |
$143 | 2021-06-16 | |
| Chemenu | CM255885-25g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 95+% | 25g |
$252 | 2021-06-16 | |
| Chemenu | CM255885-100g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 95+% | 100g |
$673 | 2021-06-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY018215-10g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | >97% | 10g |
¥297.00 | 2025-04-11 | |
| TRC | N497000-500mg |
4-Nitrophenylacetylene |
937-31-5 | 500mg |
$ 115.00 | 2023-09-06 | ||
| TRC | N497000-1g |
4-Nitrophenylacetylene |
937-31-5 | 1g |
$ 167.00 | 2023-09-06 |
4-Nitrophenylacetylene طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 20 °C
1.2 Reagents: Sodium chloride Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Sodium chloride Solvents: Ethyl acetate , Water ; rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
المراجع
- One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann-Ohira reagent, Tetrahedron Letters, 2005, 46(38), 6473-6476
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1.5 h, rt
المراجع
- Effect of the π-bridge on the light absorption and emission in push-pull coumarins and on their supramolecular organization, Spectrochimica Acta, 2022, 267,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Sodium ascorbate , Copper sulfate Solvents: Ethanol , Water ; 10 min, rt
المراجع
- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate, European Journal of Chemistry, 2018, 9(4), 317-321
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
المراجع
- Design, Synthesis, and Evaluation of Triazole Derivatives That Induce Nrf2 Dependent Gene Products and Inhibit the Keap1-Nrf2 Protein-Protein Interaction, Journal of Medicinal Chemistry, 2015, 58(18), 7186-7194
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
المراجع
- Synthesis and biological evaluation of a novel betulinic acid derivative as an inducer of apoptosis in human colon carcinoma cells (HT-29), European Journal of Medicinal Chemistry, 2015, 102, 93-105
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; rt; rt → 60 °C
المراجع
- Preparation of ethynylaniline, China, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Catalysts: Tetrabutylammonium fluoride , Silica
المراجع
- New synthetic tool for the sustainable synthesis of organic semiconductors, Chimica e l'Industria (Milan, 2013, 95(8), 115-119
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 3 h, rt
المراجع
- Preparation of glutathione derivatives as glyoxalase I inhibitors for treatment of cancer and osteoporosis, China, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
المراجع
- Synthesis and cytotoxicity evaluation of aryl triazolic derivatives and their hydroxymethine homologues against B16 melanoma cell line, European Journal of Medicinal Chemistry, 2016, 122, 436-441
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium carbonate , Manganese oxide (MnO2) Solvents: Methanol , Tetrahydrofuran
المراجع
- Manganese dioxide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-14
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- Composite copper (II) chlorinating agent and method for synthesizing 1-chloro-2-aryl acetylene based on copper-based (II) composite chlorinating agent., China, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 3 h, 23 °C
المراجع
- Pt-catalyzed cyclization/migration of propargylic alcohols for the synthesis of 3(2H)-furanones, pyrrolones, indolizines, and indolizinones, Tetrahedron, 2008, 64(29), 7008-7014
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 12 h, rt
المراجع
- One-pot conversion of activated alcohols into 1,1-dibromoalkenes and terminal alkynes using tandem oxidation processes with manganese dioxide, Tetrahedron, 2006, 62(28), 6673-6680
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 15 min, rt
المراجع
- Fully conjugated push-pull dendrons with high dipole moments in excited state; synthesis and theoretical rationalization, Journal of Physical Organic Chemistry, 2015, 28(4), 304-311
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane ; 2 h, rt
المراجع
- Gold N-Heterocyclic Carbene Catalysts for the Hydrofluorination of Alkynes Using Hydrofluoric Acid: Reaction Scope, Mechanistic Studies and the Tracking of Elusive Intermediates, Chemistry - A European Journal, 2022, 28(4),
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 30 min, rt
المراجع
- Fe-Catalyzed Selective Cyclopropanation of Enynes under Photochemical or Thermal Conditions, Organic Letters, 2020, 22(1), 340-344
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 18 h, rt
المراجع
- BF3·OEt2-catalyzed reaction of donor-acceptor cyclobutanes with terminal alkynes: single-step access to 2,3-dihydrooxepines, Synlett, 2011, (19), 2799-2802
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Tris(dibenzylideneacetone)dipalladium ; 4 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 15 min, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 15 min, rt
المراجع
- Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling, Polycyclic Aromatic Compounds, 2018, 38(1), 42-50
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether , Methanol , Water ; 10 min, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
المراجع
- Visible light-mediated gold-catalysed carbon(sp2)-carbon(sp) cross-coupling, Chemical Science, 2016, 7(1), 85-88
4-Nitrophenylacetylene Raw materials
- 4-Nitrobenzaldehyde
- 4-Nitrobenzenemethanol
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- ethynyltrimethylsilane
- Trimethyl((4-nitrophenyl)ethynyl)silane
4-Nitrophenylacetylene Preparation Products
4-Nitrophenylacetylene الوثائق ذات الصلة
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
937-31-5 (4-Nitrophenylacetylene) منتجات ذات صلة
- 95577-54-1(Benzene,1-ethynyl-3,5-dinitro-)
- 474661-41-1(Ethynamine, 2-(4-nitrophenyl)-)
- 28289-83-0(Benzene,1-nitro-4-(1-propyn-1-yl)-)
- 3034-94-4(1-ethynyl-3-nitrobenzene)
- 1942-30-9(Benzene,1-nitro-4-(2-phenylethynyl)-)
- 377776-32-4(1-Ethynyl-4-((4-((4-nitrophenyl)-ethynyl)phenyl)ethynyl)benzene)
- 7431-22-3(Benzenamine, 4-[(4-nitrophenyl)ethynyl]-)
- 183022-61-9(1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene)
- 118688-59-8(Benzene, 1,3,5-tris[(4-nitrophenyl)ethynyl]-)
- 2735-14-0(Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-)
الموردين الموصى بهم
Nanjing Jubai Biopharm
عضو ذهبي
مورد الصين
كميّة كبيرة
Xiamen PinR Bio-tech Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Yunnanjiuzhen
عضو ذهبي
مورد الصين
كميّة كبيرة
SHOCHEM(SHANGHAI) CO.,lTD
عضو ذهبي
مورد الصين
كميّة كبيرة
NewCan Biotech Limited
عضو ذهبي
مورد الصين
مُحْضِر